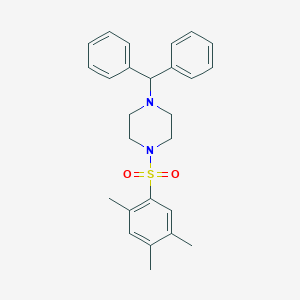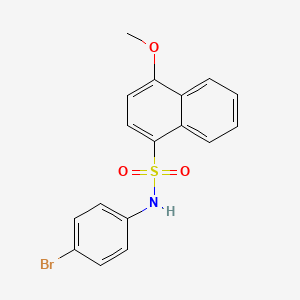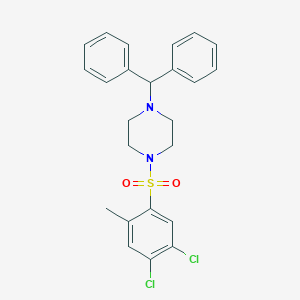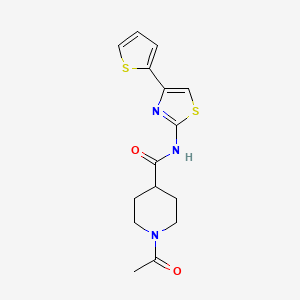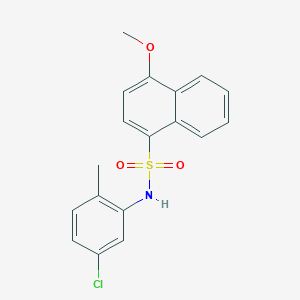
N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide, also known as CMNS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMNS belongs to the class of sulfonamide compounds, which are widely used in the pharmaceutical industry for their antibacterial, antifungal, and diuretic properties.
作用機序
The mechanism of action of N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide is not fully understood. However, it has been suggested that the compound may exert its anticancer activity by inhibiting the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide has also been shown to induce the production of reactive oxygen species, which can lead to cell death by apoptosis. Additionally, N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide may inhibit the activity of enzymes involved in the biosynthesis of inflammatory cytokines.
Biochemical and Physiological Effects
N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide has also been shown to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure and immune function. Furthermore, N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide has been found to modulate the expression of genes involved in cell cycle regulation and apoptosis.
実験室実験の利点と制限
One of the advantages of using N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide in lab experiments is its high potency. The compound has been found to exhibit activity at low micromolar concentrations, making it a valuable tool for studying biological processes. However, one limitation of using N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide is its low solubility in aqueous solutions, which can make it difficult to administer to cells or animals.
将来の方向性
There are several future directions for research on N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide. One area of interest is the development of analogs of N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide with improved solubility and pharmacokinetic properties. Another direction is the investigation of the compound's mechanism of action, which could lead to the identification of new targets for cancer therapy. Additionally, the potential use of N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide in combination with other anticancer agents is an area of active research. Finally, the development of animal models of cancer and other diseases could provide valuable insights into the therapeutic potential of N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide.
合成法
The synthesis of N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide involves the reaction of 5-chloro-2-methylaniline with 4-methoxy-1-naphthalenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities. The compound has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has been found to induce cell death by apoptosis. N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models of arthritis. Furthermore, N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide has been found to inhibit the replication of the hepatitis C virus and the Zika virus.
特性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3S/c1-12-7-8-13(19)11-16(12)20-24(21,22)18-10-9-17(23-2)14-5-3-4-6-15(14)18/h3-11,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFCOACBFQTIAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]pyridin-4-amine](/img/structure/B7546911.png)
![N-(3-fluorobenzyl)pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7546919.png)
![N-[(2-methoxyphenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B7546928.png)
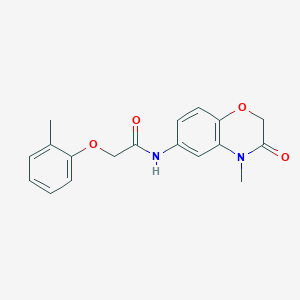

![N-cycloheptylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7546954.png)
![2-Hydroxy-4-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzoic acid](/img/structure/B7546957.png)
![N-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7546964.png)
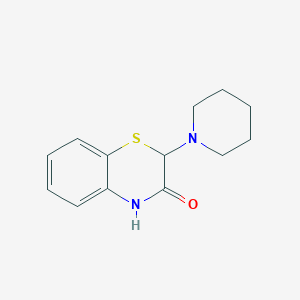
![1-[3-(Morpholine-4-carbonyl)-phenyl]-pyrrolidi n-2-one](/img/structure/B7546972.png)
